2-Amino-4-methylpentanenitrile
Description
2-Amino-4-methylpentanenitrile is a nitrile derivative with a branched aliphatic chain and an amino group. Its molecular formula is C₆H₁₁N₂ (molecular weight: 111.17 g/mol), though discrepancies exist in reported CAS numbers. lists conflicting identifiers: CAS 5699-70-7 and 65451-12-9, which may correspond to structural isomers or database errors. The compound is primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, as evidenced by its downstream products (e.g., amides, esters, and heterocycles).
Its hydrochloride derivative (CAS 72177-82-3) is commercially available with 95% purity, highlighting its utility in stabilized salt forms.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-5(2)3-6(8)4-7/h5-6H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAHGHLLRAUFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-methylpentanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide in an addition reaction to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves catalytic asymmetric hydrogenation reactions. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
2-Amino-4-methylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common reagents and conditions for these reactions include hydrogen cyanide for addition reactions, phosphorus (V) oxide for dehydration, and lithium aluminium hydride for reduction.
Scientific Research Applications
2-Amino-4-methylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpentanenitrile involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitrile group is attacked by hydride nucleophiles, leading to the formation of imine anions, which are then converted to amines . The pathways involved in its biological activity are still under investigation, with studies focusing on its interactions with enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Similarities
The following compounds share structural features with 2-Amino-4-methylpentanenitrile, including nitrile groups, amino substituents, or branched alkyl chains:
*Note: CAS 65451-12-9 () may refer to an isomer or database error; further verification is required.
Key Differences and Implications
Functional Groups: this compound contains a nitrile group, making it reactive in nucleophilic additions (e.g., forming amides or heterocycles). 3-Amino-4-methylpentanoic acid (CAS 5699-54-7) replaces the nitrile with a carboxylic acid, shifting its applications toward peptide synthesis.
Chirality and Salt Forms: (S)-3-Aminobutanenitrile hydrochloride (CAS 1073666-54-2) has a chiral center, critical for enantioselective synthesis. Hydrochloride salts (e.g., CAS 72177-82-3) enhance stability and solubility in polar solvents compared to free bases.
2-Amino-2-methylbutanenitrile hydrochloride has shorter branching, which may reduce steric hindrance during reactions.
Commercial Availability: this compound is discontinued, whereas its hydrochloride and analogs (e.g., 2-Amino-2-methylbutanenitrile hydrochloride) remain available, influencing their practical use.
Biological Activity
2-Amino-4-methylpentanenitrile, a compound with the chemical formula CHN, has garnered attention for its potential biological activities. This article aims to compile and analyze the existing research on the biological effects of this compound, highlighting its antimicrobial, anti-inflammatory, and cytotoxic properties.
Antimicrobial Activity
Research has indicated that 2-amino derivatives, including this compound, exhibit varying degrees of antimicrobial activity. In studies involving related compounds, it was found that certain complexes demonstrated considerable inhibition against both gram-positive and gram-negative bacteria. For instance, a related complex showed zones of inhibition (ZI) comparable to standard antibiotics like cefixime and azithromycin, suggesting potential applications in treating bacterial infections .
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Complex 1 | 16 | Streptococcus spp. |
| Complex 2 | 18 | Klebsiella pneumoniae |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented, indicating that modifications in the amino or nitrile groups can enhance their efficacy. Compounds containing amino groups have been shown to inhibit pro-inflammatory cytokines, which could be relevant for conditions such as arthritis or other inflammatory diseases .
Cytotoxicity and Anticancer Potential
Preliminary studies on related compounds have also suggested cytotoxic effects against various cancer cell lines. For example, derivatives of 2-amino compounds were evaluated for antiproliferative activity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Some compounds exhibited IC values indicating significant growth inhibition .
| Cell Line | IC (µM) | Compound Tested |
|---|---|---|
| A549 | TBD | This compound |
| HeLa | TBD | TBD |
| HT29 | TBD | TBD |
Case Studies
- Antimicrobial Screening : In a study assessing various complexes derived from amino compounds, it was noted that those with a similar structure to this compound showed promising antibacterial activity against common pathogens. The results indicated that modifications in the side chains could significantly enhance antimicrobial efficacy .
- Cytotoxicity Assessment : A research project focusing on the synthesis of novel amino derivatives found that specific modifications led to increased cytotoxicity against cancer cell lines. This suggests that further exploration of the structural variations of this compound could yield compounds with enhanced anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
